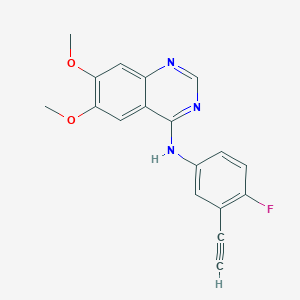
18,23-Dioctadecylhentetracontan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18,23-Dioctadecylhentetracontan-1-OL is a long-chain primary fatty alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18,23-Dioctadecylhentetracontan-1-OL typically involves multi-step organic reactions. One common method is the reduction of corresponding fatty acids or esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of fatty acid esters derived from natural sources like vegetable oils. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel.
化学反应分析
Types of Reactions
18,23-Dioctadecylhentetracontan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学研究应用
18,23-Dioctadecylhentetracontan-1-OL has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.
作用机制
The mechanism of action of 18,23-Dioctadecylhentetracontan-1-OL involves its interaction with lipid bilayers in cell membranes. The long carbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
相似化合物的比较
Similar Compounds
Octadecan-1-ol: A long-chain primary fatty alcohol with a shorter carbon chain.
Hexadecan-1-ol: Another long-chain fatty alcohol with an even shorter carbon chain.
Uniqueness
18,23-Dioctadecylhentetracontan-1-OL is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.
属性
CAS 编号 |
136841-68-4 |
|---|---|
分子式 |
C77H156O |
分子量 |
1098.1 g/mol |
IUPAC 名称 |
18,23-dioctadecylhentetracontan-1-ol |
InChI |
InChI=1S/C77H156O/c1-4-7-10-13-16-19-22-25-28-32-37-42-47-52-57-62-69-76(70-63-58-53-48-43-38-33-29-26-23-20-17-14-11-8-5-2)73-66-67-74-77(71-64-59-54-49-44-39-34-30-27-24-21-18-15-12-9-6-3)72-65-60-55-50-45-40-35-31-36-41-46-51-56-61-68-75-78/h76-78H,4-75H2,1-3H3 |
InChI 键 |
XSFVHOZETZSJDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)


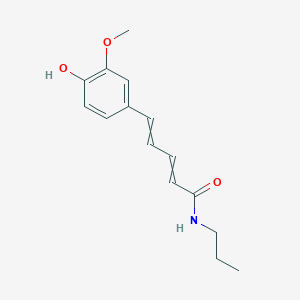

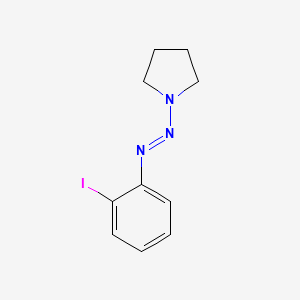
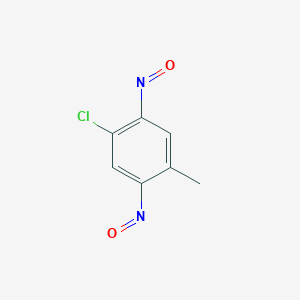
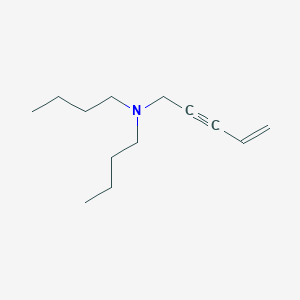
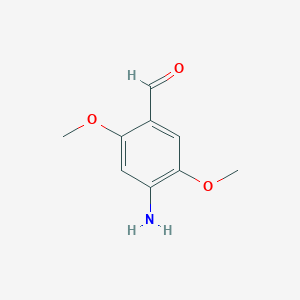

![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)
